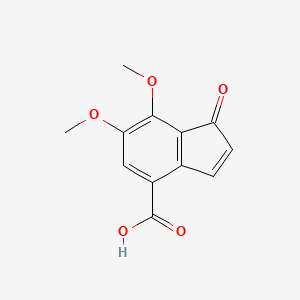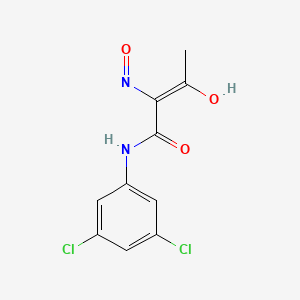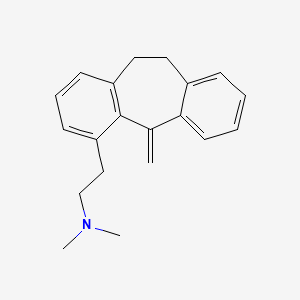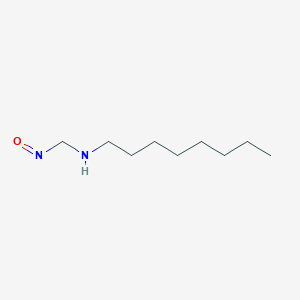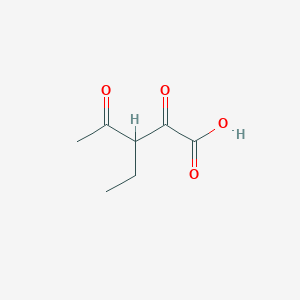
3-ethyl-2,4-dioxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2,4-dioxopentanoic acid is an organic compound that belongs to the class of α-ketocarboxylic acids It is characterized by the presence of two keto groups at the 2 and 4 positions and an ethyl group at the 3 position of the pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
3-ethyl-2,4-dioxopentanoic acid can be synthesized through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles. The reaction typically involves the use of oxalyl chloride to prepare the intermediate compound, which then reacts with the nucleophiles under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
3-ethyl-2,4-dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups or the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-ethyl-2,4-dioxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-ethyl-2,4-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This can lead to the modulation of enzyme activities, signaling pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
3-ethyl-2,4-dioxopentanoic acid can be compared with other similar compounds, such as:
2,4-dioxopentanoic acid: Lacks the ethyl group at the 3 position, resulting in different chemical properties and reactivity.
3-methyl-2,4-dioxopentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.
2,4-dioxopentanedioic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different chemical environments.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
3-ethyl-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)6(9)7(10)11/h5H,3H2,1-2H3,(H,10,11) |
InChIキー |
SAVSPYNBEDNWBC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


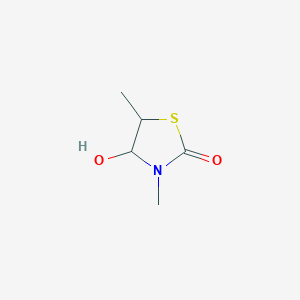
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
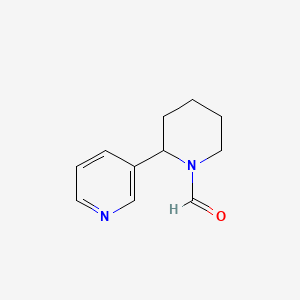
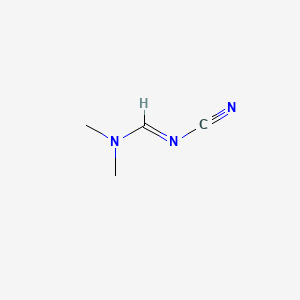
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
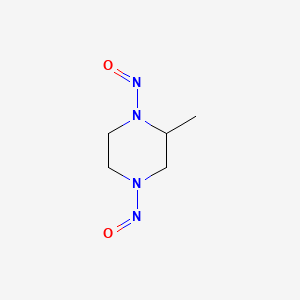
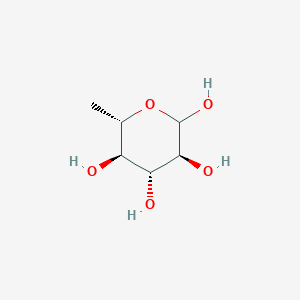
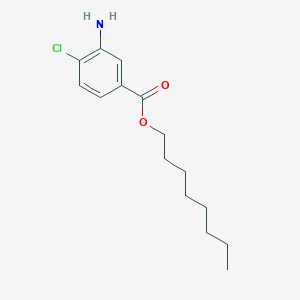
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
